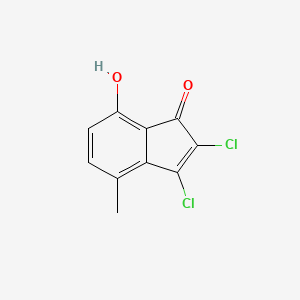

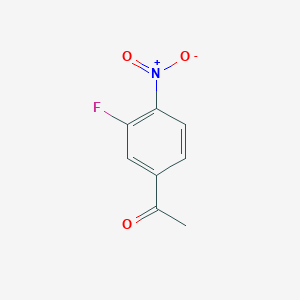

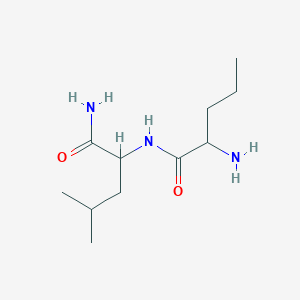

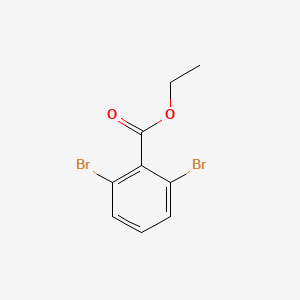

![molecular formula C8H3ClN2S B1321974 7-氯噻吩并[3,2-B]吡啶-2-腈 CAS No. 380235-83-6](/img/structure/B1321974.png)

7-氯噻吩并[3,2-B]吡啶-2-腈

描述

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile, also known as 7-Cl-TPCN, is a heterocyclic compound containing a pyridine ring with a chlorine atom attached to it. It is a key intermediate for the synthesis of a variety of organic compounds and has been used in a wide range of applications, from pharmaceuticals to agrochemicals. It has been studied extensively in both laboratory and industrial settings, and is becoming increasingly important in the field of organic chemistry.

科学研究应用

Src激酶抑制活性

7-氯噻吩并[3,2-b]吡啶-2-腈及其衍生物已被确认为Src激酶活性的抑制剂。研究表明,这些化合物苯基和苯胺基团上的取代基修饰可以影响它们的Src抑制活性。例如,在C-7处具有2,4-二氯-5-甲氧基苯胺基团的化合物对Src酶活性表现出优异的抑制作用 (Boschelli et al., 2005)。在C-2处杂芳基团发生变化的该化合物的类似物也已在Src酶和细胞测定中被发现有效 (Boschelli et al., 2005)。

合成与结构分析

研究还集中在噻吩并[3,2-b]吡啶衍生物的合成和晶体结构分析上。这些化合物已使用各种光谱方法合成和表征,并且它们的晶体结构已通过X射线衍射解析。已经对这些化合物的类药物特性和计算机毒性预测进行了研究,并将它们与标准药物进行了比较 (Pedrosa et al., 2013)。此外,已经探索了各种合成路线来生产噻吩并[3,2-b]吡啶的衍生物,包括对其环系统的改性和取代 (Klemm & Louris, 1984)。

抗癌活性

已经合成了一些衍生自7-氯噻吩并[3,2-b]吡啶-2-腈的新型稠合吡啶环系统,并评估了它们的抗癌活性。这些化合物对某些癌细胞系,如人乳腺腺癌MCF-7和结肠癌细胞系HCT 116,表现出强效至中等的生长抑制活性。与参考药物多柔比星相比,该类别中的特定化合物表现出更强的效力 (Elansary et al., 2012)。

光学和结特性

还对包括7-氯噻吩并[3,2-b]吡啶-2-腈相关的吡啶衍生物在内的研究进行了研究,以分析它们的光学和结特性。这项研究包括这些化合物的制备、分子结构确认以及热、结构和光学性质的探索。这些发现有助于了解它们在光电和光传感器等领域的潜在应用 (Zedan et al., 2020)。

安全和危害

作用机制

Target of Action

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is a pyridine derivative and a pharmaceutical intermediate compound It’s often used in the synthesis of compounds with anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.

Biochemical Pathways

Given its use in the synthesis of compounds with anticancer activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair

Result of Action

Given its use in the synthesis of compounds with anticancer activity , it’s plausible that its action results in the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

属性

IUPAC Name |

7-chlorothieno[3,2-b]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFGWQPBWFCZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(SC2=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

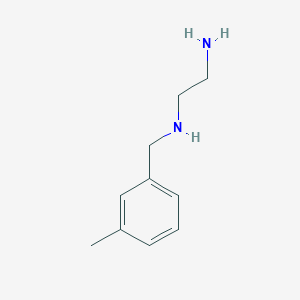

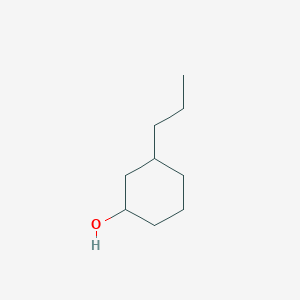

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)